molecular formula C18H21NO B8348535 1-Amino-3-(4-methoxyphenyl)-3-phenylcyclopentane

1-Amino-3-(4-methoxyphenyl)-3-phenylcyclopentane

Cat. No. B8348535
M. Wt: 267.4 g/mol
InChI Key: GNOLVCJEUONCSP-UHFFFAOYSA-N
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Patent
US04053637

Procedure details

1amino-3-(4methoxyphenyl)-3-phenylcyclopentane [PUT 104] Hydrochloride m.p. 230°-232° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:6][CH2:5][C:4]([C:13]2[CH:18]=[CH:17][C:16](OC)=[CH:15][CH:14]=2)([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:3]1.Cl>>[NH2:1][CH:2]1[CH2:6][CH2:5][C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CC(CC1)(C1=CC=CC=C1)C1=CC=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1CC(CC1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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